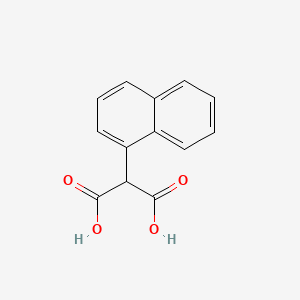

2-(1-Naphthyl)malonic acid

Description

Contextual Significance of Malonic Acid Scaffolds in Organic Chemistry

Malonic acid, with its simple CH₂(COOH)₂ structure, and its derivatives are foundational building blocks in the world of organic synthesis. wikipedia.org Their importance stems from the reactivity of the central methylene (B1212753) (CH₂) group, which is positioned between two electron-withdrawing carboxyl groups. britannica.comresearchgate.net This activation allows for the easy removal of a proton by a base, creating a highly reactive enolate ion. This enolate can then participate in a wide array of chemical reactions, most notably the malonic ester synthesis, which allows for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. wikipedia.org

The versatility of malonic acid scaffolds is further demonstrated by their use in a variety of condensation reactions, such as the Knoevenagel condensation, to produce unsaturated carboxylic acids. wikipedia.org These derivatives serve as crucial intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals like barbiturates, vitamins B1 and B6, and anti-inflammatory agents. britannica.comatamankimya.com Furthermore, malonic acid and its derivatives are utilized in the production of specialty polymers, biodegradable plastics, and even as components in surgical adhesives. acs.orgatamanchemicals.com

Rationale for Naphthyl Substitution in Malonic Acid Derivatives

The introduction of a naphthyl group onto the malonic acid framework, creating 2-(1-Naphthyl)malonic acid, dramatically influences the molecule's properties and reactivity. The naphthyl group, a bicyclic aromatic system, is significantly larger and more sterically demanding than a simple alkyl or phenyl substituent. This steric bulk can be strategically employed to control the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules and pharmaceuticals.

Furthermore, the electronic nature of the naphthyl ring, with its delocalized π-electron system, can impact the acidity of the methine proton and the reactivity of the carboxyl groups. The position of the naphthyl group's attachment to another molecule can significantly affect the resulting compound's optoelectronic properties. rsc.org Naphthalene (B1677914) derivatives are known to exhibit fluorescence, making them valuable in the development of optical materials and probes. ontosight.ai The incorporation of the naphthyl moiety into various molecular structures has been explored for applications in pharmaceuticals, agrochemicals, and materials science, including the development of fluorescent dyes and organic semiconductors. chemicalbull.com

Historical Development and Evolution of Research on Substituted Malonic Acids

The journey of malonic acid research began in 1858 when French chemist Victor Dessaignes first prepared it through the oxidation of malic acid. wikipedia.orgatamankimya.com Early synthetic methods involved starting from chloroacetic acid. atamankimya.comacs.org The true synthetic potential of malonic acid was unlocked with the development of the malonic ester synthesis, a reaction that has become a staple in organic chemistry textbooks.

Over the decades, research has expanded to explore the synthesis and application of a vast array of substituted malonic acids. The ability to introduce various functional groups onto the malonic acid backbone has allowed chemists to fine-tune the properties of these molecules for specific purposes. This has led to the development of methods for creating mono-ester and mono-amide derivatives, which were historically challenging to prepare. google.comgoogle.com More recent advancements include milder methods for the decarboxylation of malonic acid derivatives, a key step in many synthetic sequences. organic-chemistry.org The investigation into substituted malonic acids continues to be an active area of research, with studies focusing on their use in creating coordination polymers with interesting photoluminescent properties and as precursors for unnatural α-amino acids. chemistryviews.orgresearchgate.net The exploration of compounds like this compound represents a continuation of this long-standing effort to harness the synthetic power of the malonic acid scaffold.

Structure

3D Structure

Properties

CAS No. |

6341-57-7 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-naphthalen-1-ylpropanedioic acid |

InChI |

InChI=1S/C13H10O4/c14-12(15)11(13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H,14,15)(H,16,17) |

InChI Key |

MTWVMHFXOXGTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Naphthyl Malonic Acid and Its Precursors

Strategies for the Construction of the 2-Arylmalonic Acid Moiety

The formation of the 2-arylmalonic acid core is a critical step, and several methodologies have been developed to achieve this transformation efficiently. These strategies often involve either constructing the aromatic ring system as a final step or attaching the aryl group to a pre-existing malonic acid derivative.

A novel strategy for preparing 2-arylmalonic acid derivatives involves the use of non-aromatic starting materials to construct the aromatic ring. google.com This method utilizes cyclohexenone derivatives, which undergo a condensation reaction with malonic acid derivatives, followed by an aromatization step to yield the final product. google.com

The process begins with a condensation reaction between a cyclohexenone derivative and a malonic acid derivative, such as malononitrile, in the presence of a catalyst system like ammonium (B1175870) acetate (B1210297) and acetic acid. google.com This is followed by an aromatization reaction, often catalyzed by palladium on carbon (Pd/C), to form the 2-arylmalonic acid derivative. google.com This approach is particularly advantageous as it avoids the use of solvents in the aromatization step, offers high yields, and is environmentally favorable due to reduced waste. google.com

Table 1: Reaction Conditions for 2-Arylmalonic Acid Synthesis via Condensation-Aromatization google.com

| Step | Reactants | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Condensation | Cyclohexenone derivative, Malononitrile | Ammonium acetate/Acetic acid | Toluene | 80-130 °C |

| Aromatization | 2-(Cyclohexenylene)malonic acid derivative | Pd/C | Solvent-free | 150-220 °C |

One of the most established methods for synthesizing substituted malonic acids is the malonic ester synthesis. pressbooks.publibretexts.org This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with an appropriate alkyl halide. pressbooks.pub For the synthesis of 2-(1-Naphthyl)malonic acid, the key precursor, diethyl 2-(1-naphthylmethyl)malonate, is prepared by reacting the enolate of diethyl malonate with a 1-naphthylmethyl halide, such as 1-(chloromethyl)naphthalene. pressbooks.publibretexts.org

The process starts with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a nucleophilic enolate. libretexts.org This enolate then undergoes a nucleophilic substitution reaction with the 1-naphthylmethyl halide. libretexts.org The resulting diethyl 2-(1-naphthylmethyl)malonate can be subsequently hydrolyzed using aqueous acid, which also promotes decarboxylation to yield a monosubstituted acetic acid. pressbooks.pub If the goal is the disubstituted malonic acid itself, the hydrolysis is performed under conditions that avoid decarboxylation. Furthermore, the remaining acidic α-hydrogen on the mono-alkylated product allows for a second alkylation step with a different alkyl halide, creating a dialkylated malonic ester. pressbooks.pubprepchem.com

Table 2: Synthesis of Diethyl 2-(1-naphthylmethyl)malonate

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Diethyl malonate | 1-(Chloromethyl)naphthalene | Sodium ethoxide | Diethyl 2-(1-naphthylmethyl)malonate |

Targeted Synthesis of Naphthyl-Substituted Malonic Acid Precursors

The availability of suitable naphthyl intermediates is crucial for the synthesis of the target compound. The preparation of these precursors often begins with fundamental naphthalene (B1677914) derivatives that are functionalized to create the desired reactive species.

1-Naphthylamine (B1663977) is a versatile precursor for a wide array of 1-substituted naphthalene derivatives. wikipedia.org It is commonly prepared through the reduction of 1-nitronaphthalene (B515781). wikipedia.orgprepchem.comgoogle.com Two primary industrial methods for this reduction are the Béchamp reduction, which uses iron filings in the presence of hydrochloric acid, and catalytic hydrogenation. prepchem.comgoogle.com

The Béchamp reduction is a classic method where 1-nitronaphthalene is added to a mixture of iron turnings and dilute hydrochloric acid. prepchem.com An alternative and often cleaner method is the catalytic hydrogenation of 1-nitronaphthalene at elevated temperature and pressure, using a platinum-on-carbon catalyst in the presence of water-miscible organic solvents. google.com

Once synthesized, 1-naphthylamine can be converted into other critical intermediates through reactions such as the Sandmeyer reaction, allowing for the introduction of halides, or diazotization followed by hydrolysis to produce 1-naphthol. These intermediates are essential for creating the alkylating agents, like 1-(chloromethyl)naphthalene, needed for the malonic ester synthesis.

Table 3: Comparison of Synthetic Routes to 1-Naphthylamine

| Method | Reducing Agent | Catalyst | Conditions | Key Features |

|---|---|---|---|---|

| Béchamp Reduction | Iron (Fe) | Hydrochloric acid (HCl) | Aqueous, heating | Classic industrial method prepchem.com |

| Catalytic Hydrogenation | Hydrogen (H₂) | Platinum/activated charcoal (Pt/C) | 150-250 °C, 50-300 bar | High yield and purity google.com |

Decarboxylative Acylation Routes to 2-Substituted Malonic Acid Derivatives

Recent advances in synthetic methodology have introduced mild and efficient ways to use malonic acids as acylating agents through a decarboxylation process. This approach circumvents the need for harsher conditions often associated with traditional methods.

Malonic acid derivatives can undergo a mild decarboxylative activation when treated with specific reagents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or benzotriazole (B28993) derivatives. researchgate.netnih.gov This process is particularly effective for 2,2-disubstituted malonic acids. The reaction proceeds through the monocarbonyl activation of the malonic acid, which facilitates the decarboxylation of one of the carboxylic acid groups. researchgate.net

The proposed mechanism suggests that upon reaction with an activating agent like CDI at room temperature, an unstable intermediate is formed. nih.gov This intermediate readily loses carbon dioxide to generate a reactive carbonyl imidazole (B134444) moiety. nih.gov This newly formed species is an effective acylating agent that can react with a variety of nucleophiles in a one-pot process to form amides, esters, and other carbonyl derivatives. researchgate.netnih.gov This method represents a significant improvement over traditional decarboxylative methods that often require harsh thermal conditions or metal catalysts. researchgate.net

Table 4: Activating Agents for Mild Decarboxylative Acylation of Malonic Acids

| Activating Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole | CDI | Room Temperature | nih.gov |

| 1-(Methylsulfonyl)-1H-benzo[d] wikipedia.orgprepchem.comCurrent time information in Bangalore, IN.triazole | - | In combination with Et₃N | researchgate.net |

| Benzotriazole Derivatives | - | Microwave (MW) irradiation may be used | researchgate.net |

One-Pot Decarboxylative Functionalization Strategies

Traditional decarboxylation of malonic acid derivatives often requires high temperatures to extrude carbon dioxide. However, modern synthetic methods have focused on milder, more efficient one-pot strategies. These approaches involve the activation of the malonic acid, followed by decarboxylation and subsequent reaction with a nucleophile in a single reaction vessel. This streamlines the synthesis of diverse functionalized carboxylic acid derivatives.

A notable strategy involves the mild decarboxylative activation of disubstituted malonic acids, such as this compound, using N,N'-carbonyldiimidazole (CDI). organic-chemistry.orgorganic-chemistry.org This method circumvents the need for harsh thermal conditions, proceeding smoothly at room temperature. organic-chemistry.org The reaction is broadly applicable to a range of malonic acid derivatives with consistent reaction rates. organic-chemistry.org

The proposed mechanism for this transformation begins with the reaction of the malonic acid with CDI to form a carbonyl imidazole intermediate. organic-chemistry.org This intermediate is highly susceptible to decarboxylation, leading to the formation of a reactive ketene (B1206846) intermediate. The ketene is then rapidly trapped by a nucleophile present in the reaction mixture, yielding the final functionalized product. organic-chemistry.org The efficiency of this one-pot process allows for the synthesis of various compounds, including amides, esters, and other carboxylic acids, simply by selecting the appropriate nucleophile. organic-chemistry.orgorganic-chemistry.org

Table 1: CDI-Mediated One-Pot Decarboxylative Functionalization of Malonic Acids organic-chemistry.orgacs.org

| Malonic Acid Derivative (Starting Material) | Activating Agent | Nucleophile | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Cyclopentane-1,1-dicarboxylic acid | CDI | H₂O (during workup) | THF | Cyclopentanecarboxylic acid | 96% |

| Diethylmalonic acid | CDI | Benzylamine | Acetonitrile (B52724) | N-Benzyl-2-ethylbutanamide | 94% |

| Diethylmalonic acid | CDI | Methanol | Acetonitrile | Methyl 2-ethylbutanoate | 91% |

| Benzylmalonic acid | CDI | Aniline | Acetonitrile | N,3-Diphenylpropanamide | 88% |

This table illustrates the versatility of the CDI-mediated one-pot decarboxylative functionalization. While specific examples for this compound are not detailed in the cited literature, the broad applicability of the method suggests its utility for this substrate. organic-chemistry.org

Another similar one-pot methodology utilizes benzotriazole for the monocarbonyl activation of 2,2-disubstituted malonic acids. researchgate.netresearchgate.netnih.gov This activation leads to the decarboxylation of one carboxyl group and the formation of an intermediate carbonyl benzotriazole. researchgate.netresearchgate.net This intermediate readily acylates various nucleophilic reagents, including N-, O-, and S-nucleophiles, as well as peptides, to produce a diverse library of conjugates and peptidomimetics. researchgate.netnih.gov

These one-pot decarboxylative functionalization strategies represent a significant advancement, offering a cost-effective and practical alternative for generating complex organic compounds from malonic acid precursors under mild conditions. organic-chemistry.org

Table of Compounds

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 1 Naphthyl Malonic Acid

Decarboxylation Phenomena in Naphthylmalonic Acid Systems

The decarboxylation of malonic acid and its derivatives, including 2-(1-Naphthyl)malonic acid, is a well-documented chemical transformation that results in the loss of a carboxyl group as carbon dioxide. masterorganicchemistry.com This process is a key step in various synthetic routes, most notably the malonic ester synthesis, which allows for the formation of a-substituted carboxylic acids. masterorganicchemistry.com

Thermal Decarboxylation Kinetics and Thermodynamics

The thermal decarboxylation of malonic acid derivatives typically proceeds through a cyclic intermediate. researchgate.net When heated, the carboxylic acid proton can be transferred to the carbonyl oxygen of the other carboxyl group, forming a six-membered ring transition state. This concerted mechanism facilitates the cleavage of a carbon-carbon bond and the elimination of carbon dioxide, resulting in the formation of an enol intermediate, which then tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com

The kinetics of the decarboxylation of malonic acid itself have been studied under hydrothermal conditions, revealing that the reaction is first-order. researchgate.net The activation energies for the decarboxylation of malonic acid and its mono- and di-anionic forms are similar (116–120 kJ/mol), suggesting that the rate differences are primarily influenced by the pre-exponential factors, which are related to the entropy of the system. researchgate.net For instance, the decarboxylation rate decreases as the negative charge on the molecule increases, which is attributed to increased rigidity in the cyclic transition state and greater solvation shell electrostriction. researchgate.net

Radical Monodecarboxylative C-C Bond Coupling of Malonic Acid Derivatives

Recent advancements in organic synthesis have explored the radical monodecarboxylative functionalization of malonic acids, which presents a challenge in controlling the reaction to prevent bisdecarboxylation. researchgate.netnih.gov A notable strategy involves an in situ masking of one carboxyl group to facilitate the selective C-C bond coupling of the other. researchgate.netnih.gov

One such method employs a silver-catalyzed radical monodecarboxylative coupling of malonic acids with ethynylbenziodoxolone (EBX) reagents. researchgate.netnih.gov In this process, a silver catalyst acts both as a single-electron transfer catalyst to initiate the radical decarboxylation and as a Lewis acid to promote a subsequent 5-endo-dig cyclization. nih.gov The EBX reagent serves a dual role as a radical trapping agent and an in situ masking group for the second carboxylate. nih.gov This strategy has been successfully applied to various malonic acid derivatives, leading to the formation of 2(3H)-furanones. researchgate.netnih.gov The latent carboxylate group in the furanone product can then be unmasked for further synthetic modifications. nih.gov

Another approach involves the use of organic photoredox catalysis for the hydrodecarboxylation of carboxylic acids, which has also been extended to the double decarboxylation of malonic acid derivatives. acs.org This method allows for the use of dimethyl malonate as a methylene (B1212753) synthon. acs.org Furthermore, enantioselective reductive decarboxylative C(sp³)–C(sp²) cross-coupling of malonic acid derivatives has been achieved using nickel catalysis with a modified chiral bis-imidazoline ligand, providing access to chiral aryl esters. chemrxiv.orgresearchgate.net

| Reaction Type | Catalyst/Reagent | Key Features | Product |

| Radical Monodecarboxylative Coupling | AgNO₃, K₂S₂O₈, EBX | In situ masking of one carboxyl group, dual role of silver catalyst. researchgate.netnih.gov | 2(3H)-Furanones researchgate.netnih.gov |

| Hydrodecarboxylation | Organic Photoredox Catalyst | Allows for double decarboxylation. acs.org | Methylene compounds acs.org |

| Enantioselective Reductive Decarboxylative Coupling | Nickel Catalyst, Chiral Ligand | Provides access to chiral products. chemrxiv.orgresearchgate.net | Chiral Aryl Esters chemrxiv.orgresearchgate.net |

Condensation Reactions Involving the Active Methylene Group

The methylene group in this compound is activated by the two adjacent carboxyl groups, making it a potent nucleophile in various condensation reactions.

Knoevenagel Condensation and Doebner Modification with Aromatic Aldehydes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration to form an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgresearchgate.net When a carboxylic acid like this compound is used as the active methylene component, the reaction is often referred to as the Doebner modification of the Knoevenagel condensation. wikipedia.orgbu.edu

In the Doebner modification, the condensation is carried out in pyridine (B92270), which also promotes the decarboxylation of the initially formed α,β-unsaturated dicarboxylic acid. wikipedia.orgbu.edu This provides a direct route to cinnamic acid derivatives. For example, the reaction of an aromatic aldehyde with this compound in the presence of pyridine would be expected to yield a 3-aryl-2-(1-naphthyl)acrylic acid.

The mechanism of the Doebner modification is thought to involve the formation of an enolate from the malonic acid, which then attacks the aldehyde. youtube.com The resulting aldol-type adduct undergoes dehydration, followed by decarboxylation. youtube.com Various catalysts have been employed to improve the efficiency and mildness of this reaction, including DABCO. asianpubs.org Studies have also investigated the reaction conditions to optimize product formation and simplify the procedure. fhsu.edu

A sequential Knoevenagel condensation/cyclization has also been developed for the synthesis of indene (B144670) and benzofulvene derivatives from substituted benzaldehydes and malonates. acs.org The selectivity of the reaction to yield either the initial benzylidene malonate or the cyclized product can be controlled by the reaction conditions. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyl Moiety

The naphthalene (B1677914) ring system is generally more reactive towards electrophilic substitution than benzene. iptsalipur.org Substitution on the naphthalene ring of this compound can occur at various positions, with the reactivity being influenced by both the inherent properties of the naphthalene ring and the directing effects of the malonic acid substituent.

Electrophilic substitution on naphthalene typically occurs at the C1 (α) position due to the greater stability of the carbocation intermediate formed upon electrophile attack at this position. iptsalipur.org However, the presence of the malonic acid group at the 1-position will direct incoming electrophiles to other positions on the ring. The malonic acid group is an electron-withdrawing group and will therefore deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-positions relative to its point of attachment. In the case of this compound, this would correspond to positions 5 and 8 on the naphthalene ring. uomustansiriyah.edu.iq

Nucleophilic substitution reactions on the naphthalene ring are less common and generally require the presence of a good leaving group and strongly activating electron-withdrawing groups on the ring. gatech.edumasterorganicchemistry.com The malonic acid substituent, being electron-withdrawing, could potentially facilitate nucleophilic aromatic substitution, although specific examples involving this compound are not readily found in the provided search results.

Intramolecular Cyclization Reactions for Fused Ring Systems

Intramolecular cyclization reactions of appropriately substituted naphthylmalonic acid derivatives can provide access to a variety of fused ring systems. core.ac.uk These reactions often involve the formation of a new ring by creating a bond between the malonic acid portion of the molecule and the naphthalene ring.

For instance, Friedel-Crafts-type intramolecular cyclizations can be envisioned. If the malonic acid is converted to an acid chloride, subsequent intramolecular acylation onto the naphthalene ring could lead to the formation of a six-membered ring, resulting in a phenalene-1,3-dione system. The position of cyclization on the naphthalene ring would be influenced by the directing effects of the substituent and the inherent reactivity of the different positions on the ring.

Another possibility involves the intramolecular cyclization of derivatives of this compound. For example, the cyclization of 4-isocyanato-3-(2-naphthyl)-1-phenylpyrazole under Friedel-Crafts conditions has been shown to yield 2H-benzo[h]pyrazolo[4,3-c]isoquinoline. researchgate.net While this example does not directly involve this compound, it demonstrates the potential for using substituted naphthyl compounds in the synthesis of complex fused heterocyclic systems. The synthesis of fused ring systems is an active area of research, with various methods being developed to construct these complex molecular architectures. core.ac.ukrsc.orgeuropeanproceedings.comnih.gov

Formation of Spiro-linked Conjugated Materials

The derivatization of this compound serves as a foundational strategy for the synthesis of complex spiro-linked conjugated materials. These materials are of significant interest for applications in organic optoelectronics due to their unique three-dimensional structures, which can enhance thermal stability and influence electronic properties. nsc.runih.gov A key synthetic pathway involves the creation of fused spiro[4.4]nonane-1,6-diones from diarylmethyl malonic acids, including those incorporating naphthyl groups. nih.govacs.org

The synthetic design is a multi-step process that begins with a suitable malonic ester, such as diethyl malonate. nsc.runih.gov This starting material undergoes a double alkylation with a halomethylaryl compound, for instance, 1-(bromomethyl)naphthalene, to yield a 2,2-di(arylmethyl)malonate derivative. Subsequent hydrolysis of the ester groups converts this intermediate into the corresponding di[aryl(hetaryl)methyl] malonic acid. nih.govacs.org

The crucial step in forming the spirocyclic core is an electrophilic spirocyclization of the synthesized malonic acid. nsc.runih.gov This transformation is typically promoted by a strong dehydrating agent and cyclization catalyst like phosphorus pentoxide (P₂O₅). The reaction proceeds via an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid groups react with the electron-rich naphthalene rings to form the rigid, fused spiro[4.4]nonane-1,6-dione structure. nih.gov This method has proven effective for creating spiro-linked cores fused with benzene, thiophene, and naphthalene rings. nsc.runih.gov

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Double Alkylation | Diethyl malonate, 1-(bromomethyl)naphthalene, Base (e.g., NaH) | Diethyl 2,2-bis((naphthalen-1-yl)methyl)malonate | nih.gov |

| 2 | Saponification/Hydrolysis | Base (e.g., NaOH or KOH), followed by Acid (e.g., HCl) | 2,2-bis((naphthalen-1-yl)methyl)malonic acid | nih.govacs.org |

| 3 | Electrophilic Spirocyclization | Phosphorus pentoxide (P₂O₅) | Dinaphtho-fused spiro[4.4]nonane-1,6-dione | nsc.runih.govacs.org |

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of this compound and its derivatives is characterized by notable chemo- and regioselectivity, which can be controlled to achieve specific synthetic outcomes. These selective transformations are crucial for building molecular complexity from this versatile building block.

Chemoselectivity: Mono- vs. Bis-decarboxylation

A significant challenge in the functionalization of malonic acids is controlling the extent of decarboxylation. rsc.org While many classical reactions, such as the malonic ester synthesis, culminate in a bis-decarboxylation upon heating, modern synthetic methods have been developed to achieve selective monodecarboxylation. rsc.orgmasterorganicchemistry.com This is particularly challenging for aryl- and alkyl-substituted malonic acids, including this compound, because the stabilizing effect of the aryl (naphthyl) group on a potential radical intermediate can promote bisdecarboxylation. rsc.org

Radical decarboxylative functionalization presents a powerful strategy where chemoselectivity can be precisely controlled. Research has demonstrated that an in situ masking strategy can successfully enable the radical monodecarboxylative C-C bond coupling of malonic acids. rsc.org In this process, a malonic acid is oxidized, typically using a silver catalyst like AgNO₃ and an oxidant such as K₂S₂O₈, to generate an α-carboxylic acid radical after the loss of one molecule of CO₂. rsc.org This radical intermediate is then trapped by another reagent, for example an ethynylbenziodoxolone (EBX), which simultaneously masks the remaining carboxylic acid group and prevents a second decarboxylation event. rsc.orgrsc.org This approach exclusively yields monodecarboxylation products, such as 2(3H)-furanones, even from aryl-substituted malonic acids that are otherwise prone to bisdecarboxylation. rsc.org

| Reaction Type | Conditions/Strategy | Observed Selectivity | Typical Product | Reference |

|---|---|---|---|---|

| Thermal Decarboxylation | Heating | Bis-decarboxylation | Aryl-acetic acid | masterorganicchemistry.com |

| Radical Decarboxylative Coupling | AgNO₃, K₂S₂O₈, EBX Reagent | Monodecarboxylation | γ-ketoacid derivative (after unmasking) | rsc.orgrsc.org |

| Radical Decarboxylative Fluorination | AgF, Selectfluor™ | Mono- vs. Gem-difluorination (tunable) | α-fluorocarboxylic acid or gem-difluoroalkane | researchgate.net |

Regioselectivity: Michael- vs. Mannich-Type Addition

The regioselectivity of this compound is evident in decarboxylative addition reactions. Studies on the reaction of malonic acid with heterocyclic ketimines, such as 4-trifluoromethylpyrimidin-2(1H)-ones, reveal that the reaction pathway can be directed to yield either Michael-type or Mannich-type addition products. nih.gov The outcome of the reaction is highly dependent on the polarity of the solvent used. nih.govbeilstein-journals.org

This solvent-controlled regioselectivity proceeds as follows:

Mannich-type Addition: In non-polar solvents like toluene, the decarboxylative addition occurs preferentially at the C=N double bond of the ketimine, yielding a Mannich-type product. nih.gov

Michael-type Addition: In polar aprotic solvents like DMSO, the reaction selectively proceeds via a Michael-type addition to the C=C double bond of the heterocyclic system. nih.gov

This switch in regioselectivity provides a valuable tool for synthesizing different structural isomers from the same set of starting materials, simply by changing the reaction medium. This principle is broadly applicable to the reactions of substituted malonic acids, including the naphthyl derivative.

| Solvent | Solvent Polarity | Predominant Reaction Pathway | Product Type | Reference |

|---|---|---|---|---|

| Toluene | Non-polar | Addition to C=N bond | Mannich-type Adduct | nih.gov |

| DMSO | Polar Aprotic | Addition to C=C bond | Michael-type Adduct | nih.govbeilstein-journals.org |

Structural Diversity and Synthesis of 2 1 Naphthyl Malonic Acid Derivatives

Synthesis of Ester and Amide Derivatives

The carboxyl groups of 2-(1-naphthyl)malonic acid are primary sites for modification, readily undergoing esterification and amidation reactions to yield a variety of derivatives. These reactions are fundamental in altering the compound's polarity, solubility, and coordination properties.

The synthesis of malonamides from their corresponding malonic esters is a well-established transformation. sci-hub.se N,N'-disubstituted malonamides, including those with naphthyl groups, can be prepared through the reaction of a malonic ester with two equivalents of an appropriate amine, often at elevated temperatures. sci-hub.se For instance, the synthesis of N,N'-di(pyridin-2-yl) malonamide (B141969) derivatives has been achieved via a solventless amidation of diethyl malonate with 2-aminopyridine (B139424) at 140°C. sci-hub.se While direct synthesis examples for 2-(1-naphthyl)malonamide are not prevalent in the provided results, the general methodologies for malonamide synthesis are applicable. These methods typically involve the reaction of malonic acid derivatives with amines. sci-hub.se The synthesis of complex malonamide architectures, such as 2,2-dibutyl-N,N′-di(1-naphthyl) malonamide, has been reported, highlighting the ability to create sterically hindered structures around the malonamide core. researchgate.net These compounds can form inclusion compounds, trapping other molecules within their crystal lattice. researchgate.net

The general route to N,N'-disubstituted malonamides from diethyl malonate is depicted below:

Step 1: Nucleophilic attack of an amine on one of the ester carbonyl carbons.

Step 2: Elimination of an ethoxide group to form a mono-amide intermediate (an ethyl malonamate).

Step 3: A second nucleophilic attack by another amine molecule on the remaining ester group.

Step 4: Elimination of a second ethoxide group to yield the final N,N'-disubstituted malonamide.

This process can be catalyzed by the malonamide product itself due to its acidic nature, a phenomenon known as autocatalysis. sci-hub.se

Malonic acid dihydrazide (MADH) and its derivatives are significant ligands in coordination chemistry due to their polydentate nature, capable of coordinating with metal ions in a neutral form. scirp.orgrdd.edu.iq The synthesis of MADH is typically achieved by refluxing diethyl malonate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695), resulting in a white, crystalline product. scirp.orguobaghdad.edu.iq This precursor can then be further reacted to form more complex hydrazone ligands. For example, reacting MADH with aldehydes or ketones, such as 2-pyridine carboxaldehyde or isatin (B1672199) and salicylaldehyde (B1680747), yields Schiff base ligands. rdd.edu.iquobaghdad.edu.iqtandfonline.com

These dihydrazide and hydrazone ligands derived from the malonic acid framework readily form complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). scirp.orguobaghdad.edu.iqtandfonline.comresearchgate.net The coordination mode of the ligand can vary; for instance, isatin salicylaldehyde malonic acid dihydrazide (ismdh) acts as a monobasic tetradentate ligand, bonding through two azomethine nitrogens, an indole (B1671886) carbonyl oxygen, and a deprotonated phenolate (B1203915) group to create octahedral complexes with several metal ions. tandfonline.com The resulting metal complexes often exhibit distinct geometries, such as square planar or octahedral, depending on the ligand and metal ion involved. scirp.orgtandfonline.com The study of these complexes is driven by their potential applications stemming from the combined properties of the metal ion and the organic ligand. scirp.org

Table 1: Synthesis and Properties of Malonic Acid Dihydrazide (MADH)

| Property | Value/Description | Source(s) |

|---|---|---|

| Starting Materials | Diethyl malonate, Hydrazine hydrate | scirp.orguobaghdad.edu.iq |

| Reaction Conditions | Reflux in ethanol | scirp.orguobaghdad.edu.iq |

| Product | Malonic acid dihydrazide (white solid) | scirp.orguobaghdad.edu.iq |

| Melting Point | 152-156 °C | scirp.org |

| Yield | ~90% | scirp.org |

| Key Feature | Acts as a polydentate ligand in coordination chemistry | scirp.orgrdd.edu.iq |

Biologically Inspired and Structurally Complex Derivatives

Moving beyond simple functional group transformations, more intricate derivatives of this compound can be synthesized using modern catalytic methods, often inspired by biosynthetic pathways. These reactions enable the construction of complex molecules with high levels of stereocontrol.

The synthesis of multi-substituted malonic acid analogs is crucial for exploring structural diversity and developing compounds with specific functions, such as CD73 inhibitors for cancer immunotherapy. nih.gov Research in this area involves designing and synthesizing new series of malonic acid derivatives and evaluating their biological activities. nih.gov A general and efficient method for preparing mono-substituted malonic acid half oxyesters (SMAHOs) involves either the alkylation of a malonate followed by selective saponification, or the monoesterification of a substituted malonic acid. beilstein-journals.org These strategies provide straightforward access to diverse SMAHOs from inexpensive starting materials. beilstein-journals.org The naphthyl group itself is a substituent used in the development of various biologically active molecules and catalysts. For instance, a 1-naphthyl group has been incorporated into β-amino esters and chiral ligands for asymmetric synthesis. nih.govacs.org The reaction of donor-acceptor cyclopropanes bearing a 1-naphthyl group with anilines has been shown to produce β-enamino malonates in good yields. rsc.org

The decarboxylative Mannich reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of β-amino esters and related structures. chemistryviews.orgnih.gov This reaction typically involves the condensation of an imine with a malonic acid half-oxyester (MAHO), which decarboxylates in situ to form an enolate nucleophile. chemistryviews.org The reaction can be promoted by an organocatalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), under mild conditions. nih.gov

This methodology is compatible with a wide range of substrates, including those containing naphthyl groups. nih.govacs.org Organocatalytic asymmetric Mannich reactions have been successfully developed for synthesizing chiral β-amino esters, which are valuable intermediates for biologically active molecules. nih.govacs.org These reactions can utilize substrates with naphthyl groups, proceeding under mild conditions with high yields and enantioselectivities. nih.govacs.org For example, the enantioselective aminomethylation of an arylacetic acid ester, including a 2-naphthyl substituted variant, has been achieved with high efficiency using cooperative isothiourea and Brønsted acid catalysis. nih.gov This demonstrates the feasibility of incorporating the naphthyl moiety into complex, stereodefined β-amino ester frameworks.

Table 2: Key Reactions for Synthesizing Complex Derivatives

| Reaction Type | Substrates | Key Features | Product Class | Source(s) |

|---|---|---|---|---|

| Naphthyl-Substituted Malonamide Synthesis | Malonic esters, Naphthylamines | Often requires elevated temperatures; can form inclusion compounds | N,N'-di(1-naphthyl)malonamides | sci-hub.seresearchgate.net |

| Coordination Chemistry | Malonic acid dihydrazide, Transition metal salts | Forms stable complexes with varied geometries (e.g., octahedral) | Metal-dihydrazide complexes | scirp.orgtandfonline.comresearchgate.net |

| Decarboxylative Mannich Reaction | Naphthyl-containing esters, Imines | Organocatalyzed, mild conditions, forms C-C bonds | β-Amino esters | nih.govchemistryviews.orgnih.govacs.org |

| Asymmetric Fluorination | β-Ketoesters | Catalytic, enantioselective introduction of fluorine | Fluorinated malonic acid derivatives | beilstein-journals.org |

Advanced Applications of 2 1 Naphthyl Malonic Acid in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The dual carboxylic acid functionality combined with the steric and electronic properties of the naphthyl group allows 2-(1-Naphthyl)malonic acid to serve as a versatile precursor in the synthesis of various organic structures, including derivatives of cinnamic acid and key agrochemicals.

This compound serves as a precursor for a specific class of cinnamic acid derivatives, namely α-substituted acrylic acids. This transformation is primarily achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. unibo.it The classic Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). unibo.itnih.gov This reaction is a cornerstone for producing α,β-unsaturated acids. unibo.it

When a substituted malonic acid like this compound is used, it can react with an aldehyde (for instance, formaldehyde) to yield an α-naphthyl substituted acrylic acid. The process involves the formation of a carbanion at the α-carbon, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. A subsequent dehydration step, often accompanied by decarboxylation (the loss of a CO₂ molecule), yields the final unsaturated product. nih.gov This decarboxylation is a characteristic feature of reactions involving malonic acid and its derivatives, particularly under heating. acs.org A patent describes a process where a substituted diacid is reacted with an organic base and formaldehyde (B43269) to form the corresponding α-substituted acrylic acid, illustrating a pathway for such conversions. nih.gov

The general mechanism for the Knoevenagel-Doebner condensation, which involves decarboxylation, is outlined below:

Table 1: Key Steps in Knoevenagel-Doebner Condensation| Step | Description |

| 1. Enolate Formation | A weak base removes the acidic proton from the α-carbon of the malonic acid derivative. |

| 2. Nucleophilic Addition | The resulting enolate attacks the carbonyl carbon of an aldehyde. |

| 3. Dehydration | An intermediate alcohol is formed, which then loses a molecule of water to form a double bond. |

| 4. Decarboxylation | The intermediate product loses a molecule of carbon dioxide (CO₂) upon heating to yield the final α,β-unsaturated carboxylic acid. nih.gov |

This synthetic route highlights the utility of this compound in creating structurally complex acrylic acids that are valuable intermediates in broader organic synthesis.

A significant application of this compound is its role as an intermediate in the production of agrochemicals, most notably the plant growth regulator 1-Naphthylacetic acid (NAA). nih.gov The conversion of this compound to NAA is achieved through a straightforward decarboxylation reaction, where heating the compound causes the loss of one of the carboxylic acid groups as carbon dioxide, yielding the monosubstituted acetic acid. acs.org This reaction is a common and efficient pathway for synthesizing substituted acetic acids from malonic acid precursors, a process known as the malonic ester synthesis. unibo.itresearchgate.netresearchgate.net

1-Naphthylacetic acid (NAA) is a synthetic auxin, a class of plant hormones, and is a key ingredient in many commercial horticultural products. nih.gov Its applications in agriculture are extensive and varied:

Rooting Agent : NAA is widely used to stimulate the formation of adventitious roots in stem and leaf cuttings, making it crucial for the vegetative propagation of many plant species. nih.govnih.govwikipedia.org

Fruit Development : It is applied to promote fruit growth, increase the fruit set, and prevent the premature dropping of fruits in crops like apples, oranges, and pears. nih.govwikipedia.org

Stress Resistance : It has been shown to improve a crop's ability to withstand environmental stresses such as drought, cold, and disease. nih.gov

The synthesis of NAA from a malonic ester precursor, which would first be alkylated with a naphthyl-containing electrophile to produce a 2-(1-Naphthyl)malonic ester before hydrolysis and decarboxylation, represents a reliable method for producing this important agrochemical. researchgate.netresearchgate.net

Table 2: Applications of 1-Naphthylacetic Acid (NAA) in Agrochemicals

| Application Area | Specific Use | Target Crops |

| Plant Propagation | Promotes root formation in cuttings | Ornamentals, fruit trees, vegetables nih.govwikipedia.org |

| Fruit Cultivation | Prevents premature fruit drop, thinning of blossoms | Apples, olives, oranges, potatoes nih.gov |

| Yield Enhancement | Increases flowering and fruiting rate | Rice, corn, various fruit trees nih.gov |

| Stress Mitigation | Improves resistance to drought, cold, and disease | General crops nih.gov |

Role in the Generation of Advanced Materials

The rigid and planar naphthyl moiety, combined with the versatile chemistry of the malonic acid group, allows this compound to be used in the creation of sophisticated materials with unique structural and functional properties.

This compound and its ester derivatives are valuable precursors for constructing spiro-linked conjugated materials. These materials are of significant interest for optoelectronic applications due to their unique three-dimensional structures which combine high morphological stability with the charge-transport properties of low molecular weight materials. nih.govwikipedia.org The central carbon atom of the malonic acid serves as the pivot point to create the spiro center—a single atom that is part of two separate rings.

A synthetic strategy for creating π-extended spiro-linked materials, such as spiro[4.4]nonane-1,6-diones, utilizes malonic esters as the starting point. nih.gov The key steps in this process are:

Double Alkylation : A malonic ester is reacted with two equivalents of an arylmethyl halide (e.g., bromomethylnaphthalene). This step attaches two arylmethyl groups to the central carbon of the malonate, a standard procedure in malonic ester synthesis. researchgate.netrsc.org

Hydrolysis : The resulting disubstituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, in this case, a di(naphthylmethyl)malonic acid.

Electrophilic Spirocyclization : The dicarboxylic acid undergoes an intramolecular cyclization reaction, typically promoted by a strong dehydrating agent like phosphorus pentoxide (P₂O₅). This step forms two new rings that are joined at the central malonic carbon, creating the spiro core. nih.gov

This methodology has been successfully used to create spiro-linked cores fused with benzene, thiophene, and specifically, naphthalene (B1677914). nih.gov The resulting spiro compounds can be further functionalized to create larger, V-shaped co-oligomers with high photoluminescence quantum yields, making them suitable for use in organic electronic devices. nih.gov The rigidity of the spiro junction helps to fix the spatial arrangement of the conjugated systems, which is crucial for tuning the material's electronic and optical properties. acs.org

The presence of two carboxylic acid groups makes this compound a suitable candidate for use as a crosslinking agent in polymer chemistry. Dicarboxylic acids are widely employed to form covalent bonds between polymer chains, thereby creating a three-dimensional network structure that enhances the mechanical strength, thermal stability, and chemical resistance of the material. nih.govwikipedia.org

The crosslinking mechanism involves the formation of ester linkages between the carboxylic acid groups of the crosslinker and hydroxyl (-OH) groups present on polymer backbones. nih.gov This reaction is a type of esterification and is typically carried out by heating the polymer and the dicarboxylic acid, often in the presence of a catalyst. Water is eliminated as a byproduct. Polymers with abundant hydroxyl groups are prime candidates for this type of crosslinking, including:

Polysaccharides : Natural polymers like starch and chitosan (B1678972) can be effectively crosslinked with malonic acid. nih.gov This modification reduces their hydrophilicity and improves mechanical properties, making them more suitable for commercial applications. nih.gov

Polyvinyl Alcohol (PVA) : A synthetic polymer widely used in hydrogels and films, PVA can be crosslinked with various dicarboxylic acids to control its swelling behavior and mechanical characteristics. wikipedia.orgnih.gov

Proteins : Biopolymers such as collagen and gelatin can be crosslinked using dicarboxylic acids to create stable scaffolds for tissue engineering applications. google.com

The incorporation of this compound as a crosslinker would introduce the bulky and rigid naphthyl group into the polymer network. This could impart specific properties to the final material, such as increased thermal stability, enhanced mechanical stiffness, and modified optical or barrier properties due to the aromatic nature of the naphthyl substituent. One application of malonic acid is in the coatings industry as a crosslinker for low-temperature cure powder coatings.

Catalytic and Mechanistic Applications

Beyond its role as a synthetic building block, this compound and related structures are involved in catalytic processes and are subjects of mechanistic studies that provide fundamental insights into chemical reactions.

The dicarboxylic acid functionality allows these molecules to participate in organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. rsc.org Chiral dicarboxylic acids featuring an axially chiral binaphthyl core—a structure closely related to the naphthyl group in this compound—have been developed as effective Brønsted acid catalysts. nih.gov These catalysts can create a well-defined chiral environment to control the stereochemical outcome of reactions such as asymmetric Mannich-type reactions. nih.govnih.gov The two carboxylic acid groups can act in concert to activate substrates through hydrogen bonding or protonation. nih.gov

Furthermore, the two carboxylate groups can function as a bidentate ligand, capable of chelating to a metal center. The resulting metal-ligand complex can then act as a catalyst in a variety of transformations, such as carbon-carbon coupling reactions. Ligands based on binaphthyl scaffolds are well-established in promoting palladium-catalyzed enantioselective C-H functionalization reactions. researchgate.net The rigid naphthyl framework plays a crucial role in creating an effective asymmetric environment around the metal, which allows for high levels of enantioselectivity. researchgate.net

From a mechanistic standpoint, substituted malonic acids are valuable tools for understanding reaction pathways. For example, mechanistic studies on the acylation of amines using substituted malonic acids (including phenyl and benzyl (B1604629) malonic acid) have shown that the reaction proceeds through a highly reactive ketene (B1206846) intermediate. wikipedia.org These studies, which utilize techniques like in-situ NMR and DFT calculations, confirm that the formation of the ketene and carbon dioxide is a kinetically favorable process that leads to stable acylated products. wikipedia.org Similarly, mechanistic investigations into the decarboxylation of malonic acid derivatives under photoredox catalysis provide insights into the formation and reactivity of radical intermediates. nih.gov

As a Reagent in Acylation Processes

This compound holds potential as a versatile reagent in acylation processes, a fundamental class of reactions in organic synthesis for the introduction of an acyl group into a molecule. While direct, extensive research on the specific use of this compound for acylation is not widely documented, its application can be inferred from the well-established reactivity of other substituted malonic acids. The primary mechanism through which malonic acids act as acylating agents is via the in situ formation of a highly reactive ketene intermediate.

This process is typically initiated by an activating agent, such as a carbodiimide (B86325) or an acid anhydride, which reacts with the carboxylic acid groups of this compound. The resulting activated species then undergoes a concerted decarboxylation and elimination to generate the corresponding naphthyl-substituted ketene. This transient ketene is a potent electrophile that can readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to yield the corresponding acylated products, such as esters, amides, and thioesters.

A significant advantage of using this compound as an acylation reagent lies in the mild reaction conditions often required for the generation of the ketene intermediate. This approach avoids the use of harsh acylating agents like acyl chlorides, which can be incompatible with sensitive functional groups. The reaction is driven by the thermodynamically favorable loss of carbon dioxide, which shifts the equilibrium towards product formation.

The general scheme for the acylation of a nucleophile (Nu-H) using this compound is depicted below:

In this proposed scheme, the activation of this compound leads to the formation of a naphthyl-substituted ketene, which then acylates a nucleophile (Nu-H) to form the final product.

The utility of this methodology can be extended to a range of substrates. For instance, the acylation of primary and secondary amines would lead to the formation of N-(1-naphthylacetyl)amides, while reaction with alcohols would yield the corresponding (1-naphthyl)acetate esters. The bulky naphthyl group may introduce some steric hindrance, potentially influencing the reaction rates and substrate scope. However, it also imparts specific physical and chemical properties to the resulting acylated molecules, which can be advantageous in materials science applications.

Detailed research findings on the use of substituted malonic acids in acylation reactions have demonstrated high efficiencies and yields. For example, studies on peptide synthesis have employed malonic acid derivatives for the N-acetylation of amino acids and peptides, showcasing the mildness and effectiveness of the ketene-mediated acylation. These findings suggest that this compound could be a valuable tool for the synthesis of a variety of acylated compounds with potential applications in pharmaceuticals, agrochemicals, and functional materials.

Below is an interactive data table summarizing the potential scope of this compound as an acylation reagent based on the established reactivity of similar malonic acid derivatives.

| Nucleophile Class | Substrate Example | Potential Product | Potential Activating Agent |

| Amines | Aniline | N-phenyl-2-(1-naphthyl)acetamide | Dicyclohexylcarbodiimide (DCC) |

| Alcohols | Ethanol (B145695) | Ethyl 2-(1-naphthyl)acetate | Acetic Anhydride |

| Phenols | Phenol | Phenyl 2-(1-naphthyl)acetate | Trifluoroacetic Anhydride (TFAA) |

| Thiols | Thiophenol | S-phenyl 2-(1-naphthyl)ethanethioate | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

Table 1. Potential Applications of this compound in Acylation Reactions. This table illustrates the potential synthetic utility of this compound for the acylation of various nucleophiles, along with plausible activating agents required to facilitate the formation of the key ketene intermediate.

Further research into the specific reaction conditions and substrate scope for this compound-mediated acylations would be beneficial to fully realize its potential in synthetic organic chemistry and materials science.

Theoretical and Computational Investigations of 2 1 Naphthyl Malonic Acid

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the three-dimensional structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms (the optimized geometry) and the molecule's electronic energy.

For a molecule like 2-(1-Naphthyl)malonic acid, DFT methods, particularly with hybrid functionals like B3LYP combined with basis sets such as 6-31G* or larger, would be employed to predict its geometric parameters. researchgate.net The calculations would likely reveal significant steric hindrance between the bulky 1-naphthyl group and the two carboxylic acid moieties. This steric strain would force the naphthyl group to adopt a specific orientation relative to the malonic acid backbone to minimize repulsive interactions. The dihedral angles between the naphthalene (B1677914) ring and the C-C bond of the malonic acid portion would be a key outcome of such a study.

Energetic properties, including the heat of formation and bond dissociation energies, can also be computed. Ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, offer higher accuracy for energy calculations. researchgate.netnih.gov A study on 1-naphthyl acetic acid using DFT (B3LYP/6-311+G**) has demonstrated the utility of these methods in accurately determining geometric and energetic characteristics of naphthalene derivatives. nih.gov Similarly, calculations on malonate anions have utilized both DFT and MP2 methods to explore their structures and relative energies. researchgate.net For this compound, these calculations would quantify the stability of the molecule and the strength of its chemical bonds.

Table 1: Representative Predicted Bond Lengths and Angles (Hypothetical) This table is hypothetical and illustrates the type of data obtained from DFT calculations, based on typical values for related structures.

| Parameter | Predicted Value (B3LYP/6-311+G**) | Description |

| C(naphthyl)-C(malonyl) Bond Length | ~1.52 Å | Single bond connecting the two main fragments. |

| C-C (carboxyl) Bond Length | ~1.50 Å | Bonds within the malonic acid backbone. |

| C=O Bond Length | ~1.21 Å | Carbonyl double bond in the carboxylic acid groups. |

| O-H Bond Length | ~0.97 Å | Hydroxyl bond in the carboxylic acid groups. |

| C-C-C (malonyl) Bond Angle | ~112° | Angle in the malonic acid backbone, likely distorted by steric strain. |

| Naphthyl-C-C Dihedral Angle | Variable | Dependent on the lowest energy conformation. |

Exploration of Tautomeric Forms and Equilibrium Dynamics

This compound, as a derivative of a β-dicarboxylic acid, can theoretically exist in tautomeric forms, primarily through keto-enol tautomerism. The dicarboxy form (keto) is generally in equilibrium with an enol form, where a proton migrates from the central carbon to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond.

Computational studies are essential for evaluating the relative stabilities of these tautomers and the energy barrier for their interconversion. comporgchem.com For the parent malonic acid and other β-dicarbonyl compounds like acetylacetone, the keto form is overwhelmingly more stable in the gas phase and in most solvents. semanticscholar.orgorientjchem.org DFT calculations have been used to show that the energy difference between the keto and enol tautomers can be significant. orientjchem.org

In the case of this compound, the presence of the electron-rich naphthalene ring could influence the tautomeric equilibrium. The aromatic system might stabilize the enol form through conjugation, although this effect would compete with the disruption of the naphthalene's own aromaticity if conjugation extends significantly. Theoretical calculations would involve optimizing the geometries of both the keto and potential enol tautomers and comparing their electronic energies. The π-π stacking interactions that the naphthyl group can engage in might also be a factor, potentially stabilizing one form over the other in condensed phases. rsc.org

Table 2: Calculated Relative Energies for Keto-Enol Tautomerism of a Substituted Pentanedione (Example Study) Data adapted from a DFT study on 3-phenyl-2,4-pentanedione (B1582117) to illustrate the typical energy differences calculated for tautomers in different environments. orientjchem.org A negative value indicates the keto form is more stable.

| Phase / Solvent | Energy Difference (ΔE, Enol - Keto) (kcal/mol) |

| Gas Phase | 17.89 |

| Cyclohexane | 17.34 |

| Carbon Tetrachloride | 17.27 |

| Methanol | 16.55 |

| Water | 16.50 |

These results show that while solvent polarity can slightly reduce the energy difference, the keto form remains significantly more stable. A similar trend would be expected for this compound.

Reaction Pathway Analysis and Transition State Modeling

A primary reaction pathway for substituted malonic acids is thermal decarboxylation. masterorganicchemistry.com This reaction typically proceeds upon heating, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding 2-(1-naphthyl)acetic acid. Computational chemistry can model this entire reaction pathway. researchgate.net

The process involves identifying the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The mechanism for decarboxylation of malonic acids is proposed to proceed through a cyclic, six-membered transition state involving an intramolecular hydrogen transfer from one carboxyl group to the carbonyl oxygen of the other. stackexchange.com

Using DFT or ab initio methods, researchers can calculate the activation energy (the energy difference between the reactant and the transition state), which is a key determinant of the reaction rate. For this compound, the bulky naphthyl group might sterically influence the formation of the required cyclic transition state, potentially affecting the activation energy compared to unsubstituted malonic acid. stackexchange.com The electronic properties of the naphthyl group could also play a role in stabilizing or destabilizing the transition state.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations are often limited to single molecules or small clusters in a static state, MD simulations can model the behavior of molecules in a bulk environment, such as in an aqueous solution, providing insights into solvation, conformational changes, and intermolecular interactions. mdpi.comrsc.org

An MD simulation of this compound would typically be performed in a simulation box filled with solvent molecules (e.g., water). The simulation would track the trajectory of every atom based on a classical force field. Such a study could reveal:

Solvation Structure: How water molecules arrange around the hydrophobic naphthyl group and the hydrophilic carboxylic acid groups.

Conformational Dynamics: The flexibility of the molecule, including the rotation around the bond connecting the naphthyl and malonic moieties.

Intermolecular Interactions: The tendency of this compound molecules to aggregate in solution, potentially through π-stacking of the naphthalene rings. nih.gov

Prediction of Spectroscopic Signatures

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and are observed as peaks in Infrared (IR) and Raman spectra. For this compound, calculations would predict characteristic frequencies for the C=O stretch (~1700-1750 cm⁻¹), the O-H stretch of the carboxylic acids (a broad band around 3000 cm⁻¹), and various C-H and C-C stretching and bending modes of the naphthalene ring. nih.govresearchgate.netresearchgate.net The calculated spectrum serves as a powerful tool for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted computationally, often using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. nih.gov The local magnetic environment of each nucleus determines its chemical shift. Predictions for this compound would show distinct signals for the protons and carbons of the naphthalene ring (typically in the 7.0-8.5 ppm range for ¹H) and the malonic acid portion, including the acidic protons (often >10 ppm). chemistrysteps.comlibretexts.org Comparing predicted and experimental shifts is a primary method for structure verification. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (Hypothetical) This table illustrates typical frequency ranges predicted by DFT for the main functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 2800 - 3300 (broad) | Strong (IR) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium (IR) |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium (IR) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Very Strong (IR) |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong (IR, Raman) |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong (IR) |

Analytical Characterization and Methodologies for 2 1 Naphthyl Malonic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating 2-(1-Naphthyl)malonic acid from reaction mixtures and degradation products, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and widely used technique for this purpose due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is the standard methodology for the analysis of this compound, owing to the compound's aromatic nature and moderate polarity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.

The presence of the naphthalene (B1677914) ring provides a strong chromophore, making UV detection a highly effective and sensitive method for analysis. The method's parameters, such as mobile phase composition, pH, and column type, must be optimized to achieve a sharp, symmetrical peak shape and adequate retention. The acidic nature of the two carboxyl groups means that pH control of the mobile phase is critical; adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid suppresses the ionization of the carboxylates, leading to better peak shape and retention on the reversed-phase column.

A typical set of HPLC parameters for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water (containing 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method is stability-indicating, meaning it can separate the parent compound from potential impurities and degradation products, allowing for accurate purity assessment.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive technique for elucidating the molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the naphthyl ring typically appear as a complex series of multiplets in the aromatic region (δ 7.5-8.5 ppm). The single methine proton (CH) attached to the naphthyl group and the malonic acid core would be expected to resonate as a singlet further upfield. The two acidic protons of the carboxylic acid groups are typically observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and their signal can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The two carboxyl carbons (COOH) are expected to appear in the downfield region (δ ~170 ppm). The carbons of the naphthalene ring would produce a set of signals in the aromatic region (δ 120-135 ppm), while the methine carbon would be found further upfield.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -COOH | > 10 (broad s) | Disappears upon D₂O exchange |

| Aromatic (Naphthyl) | 7.5 - 8.5 (m) | Complex splitting pattern, integration of 7H | |

| Methine (-CH) | ~4.5 - 5.5 (s) | Integration of 1H | |

| ¹³C NMR | -COOH | ~170 | Two quaternary carbon signals |

| Aromatic (Naphthyl) | 120 - 135 | Multiple signals for aromatic carbons | |

| Methine (-CH) | ~50 - 60 | Signal for the aliphatic methine carbon |

Mass Spectrometry (MS) in Derivative Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For a non-volatile compound like this compound, electrospray ionization (ESI) is a common technique. In negative ion mode (ESI-), the expected molecular ion would be the deprotonated species [M-H]⁻.

MS is particularly useful in characterizing derivatives of the parent acid. For instance, in the analysis of the diethyl ester of this compound using electron ionization (EI), a characteristic fragmentation pattern is expected. A major fragmentation pathway for similar aryl malonate derivatives involves the cleavage and loss of the diethyl malonate moiety, resulting in a stable benzylic-type cation derived from the naphthylmethyl group. This "malonate-cleavage" is a fundamental mode of fragmentation that can be used for identification purposes.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the characteristic vibrations of the carboxylic acid and the aromatic naphthyl ring. Key expected absorption bands include a very broad O-H stretching vibration for the hydrogen-bonded carboxylic acid groups, a sharp and strong C=O stretching band, and multiple C=C stretching bands for the aromatic ring.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring is a strong chromophore, and the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile is expected to show strong absorption bands characteristic of the naphthyl group. These absorptions are due to π → π* transitions within the aromatic system.

| Spectroscopy | Functional Group/Chromophore | Expected Absorption | Description |

|---|---|---|---|

| Infrared (IR) | Carboxylic Acid O-H | 2500-3300 cm⁻¹ | Very broad band due to hydrogen bonding |

| Carboxylic Acid C=O | 1700-1725 cm⁻¹ | Strong, sharp absorption | |

| Aromatic C=C | 1500-1600 cm⁻¹ | Multiple sharp bands | |

| Aromatic C-H | ~3050 cm⁻¹ | Stretching vibration | |

| UV-Visible | Naphthalene Ring | λₘₐₓ ~220 nm and ~280 nm | Strong absorptions due to π → π* transitions |

Quantitative Determination Methods

For the quantitative determination of this compound, the HPLC method with UV detection described in section 7.1.1 is the most suitable approach. The method's validity for quantification requires a thorough validation process according to established guidelines. This involves demonstrating the method's linearity, accuracy, precision, and selectivity.

A calibration curve is constructed by preparing a series of standard solutions of this compound at known concentrations and analyzing them using the optimized HPLC method. The peak area response is then plotted against the concentration. The excellent linearity of the response, typically with a correlation coefficient (r²) greater than 0.99, allows for the accurate calculation of the concentration of the compound in unknown samples. This quantitative method can be applied in various contexts, such as determining the purity of a bulk sample or monitoring the progress of a chemical reaction.

Iodometric Methods for Malonic Acid Quantification

The quantification of malonic acid and its derivatives, such as this compound, can be achieved through various analytical techniques. Among these, iodometric titration offers a reliable and accessible method for determining the concentration of these compounds. This indirect titration method is based on the oxidation of the malonic acid moiety, followed by the quantification of the unreacted oxidant.

A specific and effective iodometric method involves the use of Vanadium(V) in a perchloric acid medium as a potent oxidizing agent. In this procedure, a known excess of a standardized Vanadium(V) solution is added to the sample containing malonic acid. The mixture is then heated to ensure the complete oxidation of the malonic acid. The reaction proceeds with the carbon dioxide and formaldehyde (B43269) identified as the reaction products.

The core of the iodometric analysis lies in the subsequent steps. After the oxidation of malonic acid is complete, the excess, unreacted Vanadium(V) is determined. This is achieved by adding an excess of potassium iodide (KI) to the solution. The Vanadium(V) oxidizes the iodide ions (I⁻) to molecular iodine (I₂), and in the process, is itself reduced.

The liberated iodine, which is stoichiometrically equivalent to the excess Vanadium(V), is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). A starch indicator is typically used to signal the endpoint of the titration, which is marked by the disappearance of the deep blue color of the starch-iodine complex.

To ensure the accuracy of the results, a blank titration is performed under the same conditions but without the malonic acid sample. The difference in the volume of sodium thiosulfate solution required for the sample and the blank titrations allows for the calculation of the amount of Vanadium(V) that was consumed in the oxidation of the malonic acid. From this, the quantity of malonic acid in the original sample can be determined.

For the successful application of this method, several experimental conditions must be carefully controlled. The reaction between malonic acid and Vanadium(V) requires heating for a specific duration to proceed to completion. Additionally, the sodium thiosulfate solution should be standardized on the day of the experiment, as its concentration can change over time.

While this method has been detailed for malonic acid, its principles are applicable to substituted malonic acids like this compound, provided the substituent group does not interfere with the oxidation reaction or the subsequent titration steps. The fundamental reactivity of the malonic acid core is the basis for the quantification.

The following interactive table illustrates the type of data that would be collected during an iodometric determination of a malonic acid derivative.

Table 1: Illustrative Data for Iodometric Titration of a Malonic Acid Derivative

| Sample ID | Mass of Sample (mg) | Volume of Vanadium(V) Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ Used (mL) |

| Blank | 0 | 25.00 | 0.10 | 24.90 | 24.80 |

| Sample 1 | 50.2 | 25.00 | 0.20 | 15.30 | 15.10 |

| Sample 2 | 51.5 | 25.00 | 0.15 | 14.95 | 14.80 |

| Sample 3 | 49.8 | 25.00 | 0.25 | 15.65 | 15.40 |

Emerging Research Avenues and Future Directions for 2 1 Naphthyl Malonic Acid

The exploration of substituted malonic acids, such as 2-(1-Naphthyl)malonic acid, is paving the way for significant advancements across various scientific disciplines. The unique structural features of this compound—combining the reactive dicarboxylic acid moiety of malonic acid with the bulky, aromatic naphthyl group—present a fertile ground for future research. This section outlines emerging research avenues and future directions, from biocatalysis and green chemistry to novel materials and computational modeling.

Q & A

Q. How can targeted metabolomics improve the specificity of this compound analysis in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.